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molecular formula C10H7F3N2OS B8383756 4-(4-(Trifluoromethoxy)phenyl)-1,3-dihydroimidazole-2-thione

4-(4-(Trifluoromethoxy)phenyl)-1,3-dihydroimidazole-2-thione

Cat. No. B8383756
M. Wt: 260.24 g/mol
InChI Key: AGGLWVZDWBFRPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08119674B2

Procedure details

490 mg (1.89 mmol, 1 eq) of 2-amino-1-(4-(trifluoromethoxy)phenyl)ethanone hydrochloride and 320 mg (8.62 mmol, 4.5 eq) of potassium isothiocyanate are dissolved in 5 ml of water in the presence of 1 ml of a 2M hydrochloric acid solution. The reaction mixture is stirred at 100° C. for 16 hours. 320 mg (8.62 mmol, 4.5 eq) of potassium isothiocyanate are added and the reaction mixture is stirred at 100° C. for 16 hours. The medium is filtered and then the solid is washed with water. 320 mg of 4-(4-(trifluoromethoxy)phenyl)-1,3-dihydroimidazole-2-thione are collected.
Quantity
490 mg
Type
reactant
Reaction Step One
Quantity
320 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
320 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][CH2:3][C:4]([C:6]1[CH:11]=[CH:10][C:9]([O:12][C:13]([F:16])([F:15])[F:14])=[CH:8][CH:7]=1)=O.[N-:17]=[C:18]=[S:19].[K+]>O.Cl>[F:14][C:13]([F:16])([F:15])[O:12][C:9]1[CH:10]=[CH:11][C:6]([C:4]2[NH:17][C:18](=[S:19])[NH:2][CH:3]=2)=[CH:7][CH:8]=1 |f:0.1,2.3|

Inputs

Step One
Name
Quantity
490 mg
Type
reactant
Smiles
Cl.NCC(=O)C1=CC=C(C=C1)OC(F)(F)F
Name
Quantity
320 mg
Type
reactant
Smiles
[N-]=C=S.[K+]
Name
Quantity
5 mL
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
320 mg
Type
reactant
Smiles
[N-]=C=S.[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at 100° C. for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction mixture is stirred at 100° C. for 16 hours
Duration
16 h
FILTRATION
Type
FILTRATION
Details
The medium is filtered
WASH
Type
WASH
Details
the solid is washed with water
CUSTOM
Type
CUSTOM
Details
320 mg of 4-(4-(trifluoromethoxy)phenyl)-1,3-dihydroimidazole-2-thione are collected

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
Smiles
FC(OC1=CC=C(C=C1)C=1NC(NC1)=S)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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